2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Description
Properties
IUPAC Name |
2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-2-3-13-20-17(21)15-10-6-5-9-14(15)16(18(22)23)19(20)11-7-4-8-12-19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNGIGNFUNVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid is a complex organic compound belonging to the isoquinoline derivative class. Its unique spirocyclic structure and functional groups contribute to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 315.41 g/mol. It features a spirocyclic framework which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3 |
| Molecular Weight | 315.41 g/mol |
| CAS Number | 1269525-47-4 |
| Purity | 95% |
Antimicrobial Properties
Preliminary studies indicate that 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid exhibits significant antimicrobial activity. In vitro tests have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of crucial metabolic pathways.
Anticancer Activity
Research has highlighted the compound's anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a dual mechanism of action (induction of apoptosis and inhibition of proliferation) .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. For instance, it may inhibit key enzymes related to cancer metabolism or microbial growth.
Interaction with Enzymes
Studies indicate that similar isoquinoline derivatives often target enzymes involved in metabolic pathways. The inhibition of such enzymes can lead to altered cellular functions, contributing to both antimicrobial and anticancer effects.
Comparative Analysis with Related Compounds
The biological activity of 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid can be compared with other isoquinoline derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2'-Cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | Contains a cyclopentyl group | Potentially different biological activities due to structural variation |
| 2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide | Features a pyridine substituent | Enhanced interactions with biological receptors |
| 2'-(sec-butyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4-carboxylic acid | Sec-butyl group alters steric properties | Affects solubility and bioavailability |
Future Directions
Ongoing research is focused on optimizing the pharmacological profile of this compound for therapeutic applications. Studies aim to elucidate its mechanism of action further and identify potential side effects associated with its use.
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: 2'-(Sec-butyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
- CAS Number : 1269525-47-4
- Molecular Formula: C₁₉H₂₅NO₃
- Molecular Weight : 315.41 g/mol
- Core Structure: Features a spirocyclic system combining a cyclohexane ring and a 3'-isoquinoline moiety. The substituent at the 2'-position is a sec-butyl group, and the 4'-position is a carboxylic acid functional group.
Applications: Primarily used in pharmaceutical and heterocyclic chemistry research.
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The spirocyclic framework (cyclohexane vs. cyclopentane) and substituents at the 2'-position significantly influence physicochemical properties. Key analogs include:
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
